molecular formula C25H19NO8 B2677464 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3-nitrobenzoate CAS No. 610753-61-2

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3-nitrobenzoate

Cat. No.: B2677464
CAS No.: 610753-61-2
M. Wt: 461.426
InChI Key: LGMKBCJDEQDZNE-UHFFFAOYSA-N
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Description

The target compound, 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3-nitrobenzoate, is a chromen-4-one derivative featuring a 3-nitrobenzoate ester at position 7 of the chromenone core. The 3,4-dimethoxyphenyl group at position 3 and the methyl substituent at position 2 contribute to its steric and electronic profile. Its structural complexity and substituent arrangement make it a candidate for comparative analysis with analogues.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO8/c1-14-23(15-7-10-20(31-2)22(12-15)32-3)24(27)19-9-8-18(13-21(19)33-14)34-25(28)16-5-4-6-17(11-16)26(29)30/h4-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMKBCJDEQDZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C23H20O6C_{23}H_{20}O_6 with a molecular weight of approximately 416.42 g/mol. The structure features a chromenone core substituted with a 3-nitrobenzoate moiety and a 3,4-dimethoxyphenyl group, contributing to its unique biological properties.

Antioxidant Activity

Research indicates that compounds with chromenone structures often exhibit significant antioxidant properties. For instance, studies have demonstrated that derivatives of chromenone can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. The presence of methoxy groups in the structure enhances electron donation capabilities, increasing antioxidant activity .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential through various in vitro assays. In one study, it was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that it may modulate inflammatory pathways, providing a therapeutic avenue for conditions characterized by chronic inflammation .

Anticancer Properties

Several studies have investigated the anticancer potential of chromenone derivatives. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in inflammatory processes and cancer progression. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in arachidonic acid metabolism .
  • Cell Cycle Arrest : In cancer cells, the compound has been observed to cause cell cycle arrest at the G2/M phase, leading to reduced proliferation rates .
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound may protect cells from oxidative damage while also inducing oxidative stress in cancer cells to promote apoptosis .

Data Table: Biological Activities Summary

Activity TypeStudy ReferenceObserved Effect
AntioxidantSignificant free radical scavenging
Anti-inflammatory Inhibition of TNF-alpha and IL-6
Anticancer Induction of apoptosis in MCF-7 cells
Enzyme Inhibition Inhibition of COX and LOX
Cell Cycle Arrest G2/M phase arrest in cancer cells

Case Studies

  • Study on Anticancer Activity : A study conducted on various chromenone derivatives found that those with methoxy substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts. The study utilized MTT assays to assess cell viability post-treatment .
  • Inflammation Model : In an animal model of inflammation induced by carrageenan injection, treatment with the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s key distinguishing feature is the 3-nitrobenzoate ester group. This contrasts with similar compounds bearing alternative ester substituents:

  • 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 2-aminobenzoate (4c): Contains an aminobenzoate ester (electron-donating NH₂ group) and hydroxylated aromatic rings, enhancing polarity .
  • 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 2-methoxybenzoate (4d) : Features a methoxybenzoate ester (electron-donating OCH₃), further increasing hydrophilicity .
  • [3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate : Combines a chlorophenyl group (electron-withdrawing Cl) and trifluoromethyl (strongly electron-withdrawing CF₃), enhancing lipophilicity .

Electronic Effects :

  • The nitro group in the target compound is a stronger electron-withdrawing group compared to methoxy or amino substituents in analogues, likely influencing reactivity (e.g., electrophilic substitution) and binding interactions in biological systems.
  • Dimethoxyphenyl vs.

Physicochemical Properties

A comparative analysis of molecular weights, polar surface areas (PSA), and lipophilicity (LogP) is provided below:

Compound Name Molecular Formula Molecular Weight XLogP³ Polar Surface Area (Ų) Notable Features
Target Compound C₂₅H₁₉NO₈ 461.42 ~4.5* ~90* 3-nitrobenzoate, 3,4-dimethoxyphenyl
4c C₂₂H₁₇NO₈ 423.37 ~2.8 ~130 Aminobenzoate, dihydroxyphenyl
4d C₂₃H₁₈O₉ 438.38 ~3.0 ~120 Methoxybenzoate, dihydroxyphenyl
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate C₂₄H₁₄ClF₃O₄ 482.82 ~5.5 ~62 CF₃, Cl, methylbenzoate
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate C₂₃H₁₅ClO₅ 406.82 ~5.2 ~61.8 Cl, methoxybenzoate

*Estimated based on structural similarity to analogues.

Key Observations :

  • The target compound’s higher molecular weight (461.42) and moderate LogP (~4.5) suggest balanced lipophilicity, suitable for both aqueous and lipid environments.
  • The trifluoromethyl -containing analogue shows the highest LogP (~5.5), favoring lipid-rich environments.

Functional Group Impact on Bioactivity (Hypothetical)

Though biological data are absent in the evidence, substituent trends from analogous compounds suggest:

  • Methoxy and hydroxyl groups could enhance solubility but reduce passive diffusion across membranes .
  • Chloro and trifluoromethyl groups might improve metabolic stability and target affinity due to their electron-withdrawing effects .

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